molecular formula C18H19N3S B14477341 2-Hydrazinylidene-4,5-diphenyl-3-(propan-2-yl)-2,3-dihydro-1,3-thiazole CAS No. 67644-69-3

2-Hydrazinylidene-4,5-diphenyl-3-(propan-2-yl)-2,3-dihydro-1,3-thiazole

Cat. No.: B14477341
CAS No.: 67644-69-3
M. Wt: 309.4 g/mol
InChI Key: OCNVRZFMQIBRRA-UHFFFAOYSA-N
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Description

2-Hydrazinylidene-4,5-diphenyl-3-(propan-2-yl)-2,3-dihydro-1,3-thiazole is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their wide range of biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinylidene-4,5-diphenyl-3-(propan-2-yl)-2,3-dihydro-1,3-thiazole typically involves the reaction of appropriate hydrazine derivatives with thioamides or related compounds. The reaction conditions may include:

    Solvent: Common solvents like ethanol, methanol, or acetonitrile.

    Temperature: Reactions are often carried out at elevated temperatures (e.g., 60-100°C).

    Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Continuous flow reactors: For large-scale production.

    Purification techniques: Such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinylidene-4,5-diphenyl-3-(propan-2-yl)-2,3-dihydro-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of hydrazine derivatives.

Scientific Research Applications

2-Hydrazinylidene-4,5-diphenyl-3-(propan-2-yl)-2,3-dihydro-1,3-thiazole may have applications in various fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-Hydrazinylidene-4,5-diphenyl-3-(propan-2-yl)-2,3-dihydro-1,3-thiazole would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Inhibiting or activating their function.

    Interference with metabolic pathways: Affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Such as 2-aminothiazole, 2-mercaptothiazole.

    Hydrazine derivatives: Such as phenylhydrazine, benzylhydrazine.

Uniqueness

2-Hydrazinylidene-4,5-diphenyl-3-(propan-2-yl)-2,3-dihydro-1,3-thiazole is unique due to its specific substitution pattern and the presence of both hydrazine and thiazole functionalities. This combination may confer unique chemical and biological properties.

Properties

CAS No.

67644-69-3

Molecular Formula

C18H19N3S

Molecular Weight

309.4 g/mol

IUPAC Name

(4,5-diphenyl-3-propan-2-yl-1,3-thiazol-2-ylidene)hydrazine

InChI

InChI=1S/C18H19N3S/c1-13(2)21-16(14-9-5-3-6-10-14)17(22-18(21)20-19)15-11-7-4-8-12-15/h3-13H,19H2,1-2H3

InChI Key

OCNVRZFMQIBRRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(SC1=NN)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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